molecular formula C6H13NO B170494 (2S,5S)-2,5-dimethylmorpholine CAS No. 1258277-12-1

(2S,5S)-2,5-dimethylmorpholine

Cat. No.: B170494
CAS No.: 1258277-12-1
M. Wt: 115.17 g/mol
InChI Key: RPSYMAMREDJAES-WDSKDSINSA-N
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Description

(2S,5S)-2,5-Dimethylmorpholine is a chiral morpholine derivative characterized by the presence of two methyl groups at the 2 and 5 positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-2,5-dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-hexanedione with ammonia or an amine in the presence of a reducing agent. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: (2S,5S)-2,5-Dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2S,5S)-2,5-Dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as a ligand in asymmetric catalysis and as a precursor in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses.

Comparison with Similar Compounds

    (2R,5R)-2,5-Dimethylmorpholine: The enantiomer of (2S,5S)-2,5-dimethylmorpholine, differing in its stereochemistry.

    2,6-Dimethylmorpholine: A structural isomer with methyl groups at the 2 and 6 positions.

    2,5-Dimethylpyrrolidine: A related compound with a pyrrolidine ring instead of a morpholine ring.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The compound’s ability to form stable complexes with metal ions also distinguishes it from other similar compounds.

Properties

IUPAC Name

(2S,5S)-2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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